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Compound of Interest

Compound Name:
4-(2-Chlorophenyl)oxan-4-amine

hydrochloride

CAS No.: 1439899-55-4

Cat. No.: B1652436 Get Quote

Executive Summary The integration of tetrahydropyran (THP) rings into drug scaffolds has

become a cornerstone strategy in modern medicinal chemistry to modulate lipophilicity (LogP)

and metabolic stability without sacrificing potency. Among these, 4-(2-chlorophenyl)tetrahydro-

2H-pyran-4-amine represents a high-value "gem-disubstituted" building block. This architecture

offers a unique combination of a quaternary carbon center, a polar ether oxygen for hydrogen

bonding, and an ortho-substituted phenyl ring that induces specific conformational constraints.

This guide details the structural rationale, synthetic pathways, and medicinal utility of this

specific pharmacophore.[1]

Structural & Electronic Analysis
The Gem-Disubstituted Advantage
The 4-amino-4-aryl tetrahydropyran motif creates a quaternary center at the C4 position. Unlike

secondary amines formed via reductive amination (which retain a hydrogen at C4), this

scaffold:

Restricts Conformation: The gem-disubstitution locks the phenyl ring and amine into specific

vectors, reducing the entropic penalty upon binding to protein targets.

Blocks Metabolism: The lack of a proton at C4 prevents oxidative metabolism (e.g.,

hydroxylation) at this typically labile position.
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The "2-Chloro" Effect
The presence of a chlorine atom at the ortho (2-) position of the phenyl ring is not merely a

lipophilic add-on; it is a steric control element.

Torsional Strain: The 2-chloro substituent creates steric clash with the equatorial protons of

the THP ring, forcing the phenyl ring out of coplanarity. This induces a twisted conformation

often required for binding in deep hydrophobic pockets (e.g., NK1 receptors, monoamine

transporters).

Electronic Modulation: The electron-withdrawing nature of the chlorine (inductive effect)

slightly lowers the pKa of the adjacent amine (if communicating through space or via

induction), potentially improving membrane permeability.

Bioisosterism: THP vs. Cyclohexane
Replacing a cyclohexane ring with a THP ring typically lowers ClogP by 1.0–1.5 units. The

ether oxygen acts as a hydrogen bond acceptor (HBA), potentially interacting with serine or

threonine residues in the binding pocket, a feature absent in carbocyclic analogs.

Synthetic Architectures
The synthesis of 4-(2-chlorophenyl)tetrahydro-2H-pyran-4-amine requires constructing a

quaternary center. The most robust industrial route involves a Grignard addition followed by a

Ritter reaction.

Route A: The Grignard-Ritter Sequence (Primary Route)
This pathway is preferred for its scalability and access to the free primary amine.

Nucleophilic Addition: 2-Chlorophenylmagnesium bromide adds to tetrahydro-4H-pyran-4-

one.

Ritter Reaction: The resulting tertiary alcohol is treated with acetonitrile and strong acid

(H₂SO₄). The acid generates a tertiary carbocation, which is trapped by the nitrile to form an

imidate, then hydrolyzed to the acetamide.

Hydrolysis: The acetamide is cleaved under acidic conditions to yield the free amine.
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Route B: The Bucherer-Bergs Reaction
An alternative for generating amino acids or hydantoins, which can be hydrolyzed and

decarboxylated (though less common for this specific scaffold due to the stability of the

hydantoin).

Visualization of Synthetic Logic
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Caption: Step-wise construction of the gem-disubstituted 4-amino-4-aryl THP scaffold via the

Grignard-Ritter protocol.

Experimental Protocol: Synthesis of 4-(2-
chlorophenyl)tetrahydro-2H-pyran-4-amine
Objective: Synthesis of CAS 1247236-98-1 via Ritter Reaction.

Step 1: Grignard Addition
Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser and

addition funnel under nitrogen atmosphere.

Reagent Prep: Charge with 2-chlorophenylmagnesium bromide (1.0 M in THF, 1.2 equiv).

Cool to 0°C.[2]
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Addition: Dissolve tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous THF (5 volumes). Add

dropwise to the Grignard solution over 30 minutes, maintaining internal temperature <5°C.

Reaction: Allow to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC

(EtOAc/Hexane) or LCMS for disappearance of ketone.

Workup: Quench carefully with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash

combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude tertiary

alcohol.

Step 2: Ritter Reaction
Setup: Charge the crude tertiary alcohol (1.0 equiv) into a flask. Add glacial acetic acid (3

volumes) and acetonitrile (5 equiv).

Acid Addition: Cool to 0°C. Add concentrated H₂SO₄ (3 equiv) dropwise. Caution:

Exothermic.

Cyclization: Warm to RT and stir for 12–18 hours. The reaction creates the N-acetyl

intermediate.

Workup: Pour onto ice-water. Neutralize with NaOH (aq) to pH 8. Extract with DCM.[2]

Concentrate to yield the acetamide.

Step 3: Hydrolysis[4][5]
Reaction: Dissolve the acetamide in Ethanol/6N HCl (1:1 ratio). Heat to reflux (approx. 80-

90°C) for 24 hours.

Isolation: Cool to RT. Concentrate to remove ethanol. Basify the aqueous residue with 10%

NaOH to pH >12.

Extraction: Extract the free amine with DCM (3x). Dry over MgSO₄ and concentrate.

Purification: If necessary, convert to the HCl salt by adding 4M HCl in dioxane, filter the

precipitate, and wash with ether.

Yield Expectations:
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Step 1: 85–95%

Step 2: 70–80%

Step 3: 60–75%

Medicinal Chemistry Applications
Target Landscape
The 4-phenyl-THP amine motif is a privileged structure found in modulators of:

Monoamine Transporters: Triple Reuptake Inhibitors (SNDRI) often utilize a 4-aryl-piperidine

or 4-aryl-THP core. The 2-chloro substituent improves selectivity for NET/DAT over SERT in

some series.

NK1 Receptors: Antagonists for chemotherapy-induced nausea (e.g., Netupitant analogs)

often feature bulky, lipophilic cores where the 2-chlorophenyl group provides critical

hydrophobic contacts.

Opioid Receptors: Analogs of 4-phenylpiperidine opioids (e.g., pethidine) where the nitrogen

is replaced by oxygen (THP) and the amine is exocyclic.
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Caption: Structure-Activity Relationship (SAR) breakdown of the building block's functional

zones.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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